molecular formula C6H12O2 B1429709 (1R)-1-(oxolan-2-yl)ethan-1-ol CAS No. 1372900-08-7

(1R)-1-(oxolan-2-yl)ethan-1-ol

Cat. No. B1429709
M. Wt: 116.16 g/mol
InChI Key: FGNVEEOZAACRKW-LWOQYNTDSA-N
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Description

(1R)-1-(oxolan-2-yl)ethan-1-ol, also known as (R)-2-hydroxyethyloxolane, is an important organic compound that is widely used in various scientific research applications. It is an alcohol derived from oxolane, a four-membered ring structure composed of two carbon atoms, one oxygen atom and one hydrogen atom. (R)-2-hydroxyethyloxolane is a chiral compound, with two different stereoisomers, (S)-2-hydroxyethyloxolane and (R)-2-hydroxyethyloxolane, which have different physical and chemical properties. (R)-2-hydroxyethyloxolane is a colorless liquid with a boiling point of 80°C and a melting point of -20°C. It is miscible in water and has a low odor.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “(1R)-1-(oxolan-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1372900-08-7 . It is used in various chemical reactions in the field of chemical synthesis .
    • Method of Application : This compound is typically used in a laboratory setting, under controlled conditions. The specific methods of application would depend on the particular chemical reaction being carried out .
  • Protein Structure Prediction

    • Application : Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of all of life’s molecules, including "(1R)-1-(oxolan-2-yl)ethan-1-ol" .
    • Method of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : AlphaFold 3 has shown at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
  • Heterocyclic Compound Synthesis

    • Application : The compound can be used in the synthesis of heterocyclic compounds, such as oxazoles .
    • Method of Application : The specific methods of application would depend on the particular synthesis process being carried out .
    • Results : The outcomes of using this compound in heterocyclic compound synthesis can vary widely, depending on the specific reaction it’s used in .
  • Acylsilane Synthesis

    • Application : Acylsilanes are versatile reagents used in organic synthesis, and “(1R)-1-(oxolan-2-yl)ethan-1-ol” could potentially be used in the synthesis of these compounds .
    • Method of Application : The specific methods of application would depend on the particular synthesis process being carried out .
    • Results : The outcomes of using this compound in acylsilane synthesis can vary widely, depending on the specific reaction it’s used in .
  • Pharmaceutical Research

    • Application : This compound could potentially be used in pharmaceutical research, as many oxolane derivatives are known to have biological activity .
    • Method of Application : The specific methods of application would depend on the particular research process being carried out .
    • Results : The outcomes of using this compound in pharmaceutical research can vary widely, depending on the specific reaction it’s used in .
  • Material Science

    • Application : Oxolane derivatives like “(1R)-1-(oxolan-2-yl)ethan-1-ol” could potentially be used in the field of material science, for the synthesis of polymers or other materials .
    • Method of Application : The specific methods of application would depend on the particular synthesis process being carried out .
    • Results : The outcomes of using this compound in material science can vary widely, depending on the specific reaction it’s used in .

properties

IUPAC Name

(1R)-1-(oxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-LWOQYNTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(oxolan-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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